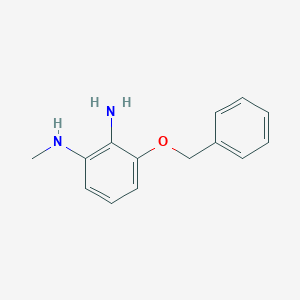

2-amino-3-benzyloxy-N-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-N-methyl-3-phenylmethoxybenzene-1,2-diamine |

InChI |

InChI=1S/C14H16N2O/c1-16-12-8-5-9-13(14(12)15)17-10-11-6-3-2-4-7-11/h2-9,16H,10,15H2,1H3 |

InChI Key |

YAPZAGVYONXJGP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Contextualization Within Amine and Aniline Chemical Research

Amines and their aromatic subclass, anilines, are fundamental building blocks in organic chemistry. researchgate.net Their basicity and nucleophilicity make them key participants in a vast array of chemical transformations. In the industrial realm, anilines are indispensable precursors for the synthesis of dyes, polymers, and pharmaceuticals. researchgate.net The presence of an amino group on an aromatic ring significantly influences the ring's reactivity, directing subsequent chemical modifications.

Substituted anilines, such as 2-amino-3-benzyloxy-N-methylaniline, are of particular interest in medicinal chemistry. The nature and position of substituents on the aniline (B41778) ring can dramatically alter a molecule's pharmacological properties, including its bioavailability, solubility, and how it interacts with biological targets. cresset-group.com Researchers often modify aniline structures to optimize these properties, aiming to enhance therapeutic efficacy while minimizing undesirable side effects. cresset-group.comacs.org The strategic placement of different functional groups allows for the fine-tuning of a compound's electronic and steric characteristics, which is a cornerstone of modern drug design. cresset-group.com

Significance of Benzyloxy Substituents in Advanced Organic Synthesis

The benzyloxy group, a benzyl (B1604629) group linked through an ether bond, is a crucial tool in the synthetic organic chemist's arsenal. wikipedia.org Its primary role is often as a protecting group for alcohols and carboxylic acids. wikipedia.orgwikipedia.org A protecting group temporarily blocks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The benzyloxy group is valued for its stability under a range of reaction conditions, yet it can be removed reliably when needed, typically through catalytic hydrogenation. organic-chemistry.org

Beyond its protective function, the benzyloxy substituent can influence a molecule's properties in other ways. Its presence can impact the electronic nature of the aromatic ring to which it is attached and can play a role in directing the stereochemical outcome of certain reactions. The versatility and reliability of the benzyloxy group have cemented its importance in the synthesis of complex organic molecules, including natural products and pharmaceuticals. fiveable.mefujifilm.com

Historical Perspectives on Benzylated Amine Chemistry

Established Synthetic Routes to Substituted Anilines with Benzyloxy Moieties

The construction of substituted anilines bearing benzyloxy groups is a key challenge in organic synthesis, with applications in the preparation of pharmaceuticals and other functional materials. The classical approaches often begin with pre-functionalized anilines, which then undergo further modifications. beilstein-journals.orgnih.gov However, these methods can be limited by harsh reaction conditions and the formation of positional isomers. beilstein-journals.orgnih.gov

Strategies for Introducing the Amino Functionality on Benzene Rings

Several methods are available for the introduction of an amino group onto a benzene ring. A common strategy involves the reduction of a nitro group, which can be introduced via electrophilic nitration of the aromatic ring. Another approach is the Hofmann rearrangement of a primary amide, which can be prepared from the corresponding carboxylic acid. More contemporary methods include transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the direct formation of anilines from aryl halides or triflates. nih.gov Additionally, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce an amino group by displacing a suitable leaving group on an activated aromatic ring. nih.govbeilstein-journals.org

Methods for Attaching the Benzyloxy Group to Aromatic Systems

The benzyloxy group is typically introduced via a Williamson ether synthesis, where a phenoxide is reacted with a benzyl halide. For the synthesis of a 3-benzyloxyaniline (B72059) derivative, this would typically involve the benzylation of a 3-aminophenol (B1664112) derivative. The phenolic hydroxyl group is deprotonated with a base to form the more nucleophilic phenoxide, which then displaces the halide from benzyl chloride or bromide. A specific example, although on a pyridine (B92270) ring, demonstrates the benzylation of 2-amino-3-hydroxypyridine (B21099) using benzyl chloride in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst. prepchem.com This method could be adapted for the synthesis of 3-benzyloxyaniline derivatives from the corresponding aminophenols.

N-Alkylation Approaches for Aniline Derivatives, specifically N-methylation

The N-methylation of anilines can be achieved through various methods. Reductive amination, involving the reaction of the aniline with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride, is a common approach. Direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) can also be employed, though this can sometimes lead to over-alkylation to form quaternary ammonium (B1175870) salts. Selective mono-N-methylation of amines can be achieved using methanol (B129727) as the methylating agent over heterogeneous nickel catalysts. rsc.org For N-protected amino acids, N-methylation has been successfully carried out using sodium hydride and methyl iodide in tetrahydrofuran. cdnsciencepub.com A patent describes a process for the direct and selective synthesis of mono-N-substituted functionalized anilines using alkylating agents like dialkyl carbonates in the presence of aluminosilicate (B74896) catalysts. google.com

Precursor Chemistry and Intermediate Transformations in Benzyl Aniline Synthesis

Utilization of O-benzyl Hydroxylamine (B1172632) Derivatives as Synthetic Precursors

While not directly leading to 2-amino-3-benzyloxy-N-methylaniline, O-benzyl hydroxylamine derivatives are valuable precursors in various synthetic transformations. Their utility often lies in their ability to introduce a benzyloxyamino functionality, which can be further elaborated. For instance, they can participate in reactions to form oximes or be used in the synthesis of other nitrogen-containing compounds.

Role of N-(Benzyloxy)-N-chloro-4-(trifluoromethyl)benzamide as a Key Intermediate

Specific intermediates like N-(Benzyloxy)-N-chloro-4-(trifluoromethyl)benzamide are designed for particular synthetic purposes, often in the context of amination reactions. The N-chloro functionality suggests its potential use as an electrophilic aminating agent. The benzyloxy group is present as a protecting group or as a precursor to a hydroxylamine. The trifluoromethylbenzoyl group is an activating and protecting group. While a direct application of this specific intermediate in the synthesis of benzyl anilines was not found in the immediate search results, its structure points towards its role in the controlled introduction of a nitrogen-containing moiety onto an aromatic system.

Preparation of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide for Amination Reactions

A key reagent that can be utilized for late-stage amination reactions is N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. orgsyn.orgorgsyn.org Its synthesis has been developed to be both convenient and scalable. orgsyn.orgorgsyn.org

The preparation begins with the reaction of O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in a biphasic system of dichloromethane (B109758) and water, with potassium carbonate acting as a base. orgsyn.org This initial step yields N-(Benzyloxy)-4-(trifluoromethyl)benzamide. orgsyn.orgorgsyn.org

Following this, a chlorination step is carried out. While historical methods employed tert-butylhypochlorite, concerns over its volatile and sensitive nature have led to the adoption of alternative chlorinating agents like trichloroisocyanuric acid (TCICA). orgsyn.org The subsequent reaction with a sodium acyloxy salt leads to the desired N-(alkoxy)-N-(acyloxy)benzamide structure. orgsyn.org Specifically, for N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide, this involves the introduction of the pivaloyloxy group. orgsyn.orgorgsyn.org The final product is a white powder. orgsyn.org

This reagent is particularly useful for the late-stage functionalization of primary and secondary amines in complex molecules. orgsyn.orgorgsyn.org

Modern Synthetic Techniques for Targeted this compound Synthesis

The precise arrangement of substituents on the aniline ring of this compound necessitates advanced synthetic strategies. Modern organic synthesis offers several powerful tools to achieve this level of control.

Catalytic Approaches in Amination and Etherification Reactions

Catalytic methods are at the forefront of modern synthesis, offering efficiency and selectivity. For the construction of benzyloxyanilines, both amination and etherification reactions can be facilitated by catalysts.

Catalytic Amination: The introduction of an amino group can be achieved through various catalytic cross-coupling reactions. While specific examples for this compound are not prevalent in the literature, related transformations provide insight. For instance, palladium-catalyzed amination reactions are a cornerstone of C-N bond formation. nih.gov The development of new phosphoramidite (B1245037) ligands aims to improve the synthesis of molecules containing nitrogen and oxygen with high control over their three-dimensional structure. grantome.com

Catalytic Etherification: The formation of the benzyloxy ether linkage can also be accomplished via catalytic methods. Similar to amination, palladium and copper-based catalysts are often employed for C-O bond formation, coupling a phenol (B47542) with a benzyl halide or alcohol.

The following table provides a general overview of catalysts used in related reactions:

| Reaction Type | Catalyst System | Substrates | Product Type |

| Allylic Amination | Pd(OAc)₂ with SOX | Terminal olefins, secondary amines | Tertiary amines |

| Allylic Etherification | Iridium catalysts with phosphoramidite ligands | Allylic carbonates, phenols | Allyl phenyl ethers |

| Lignin Amination | Various heterogeneous catalysts | Lignin-derived phenols, ethers, etc. | Aniline, benzylamine |

Directed Ortho-Metalation Strategies for Positional Selectivity

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

For the synthesis of a molecule like this compound, a plausible DoM strategy would involve starting with a precursor bearing a potent DMG. For example, an N-protected aniline derivative could serve this purpose. The directing group would guide the lithiation to the ortho position, allowing for the introduction of the benzyloxy group via reaction with a suitable electrophile like benzyl bromide. Subsequent manipulation of the protecting groups and the introduction of the N-methyl group would lead to the final product.

Common directing groups and their relative strengths are summarized below:

| Directing Group Strength | Examples |

| Strong | -CONR₂, -SO₂NR₂, -O-CONR₂, -OMOM |

| Moderate | -NHCOR, -CH₂NR₂, -OR |

| Weak | -F, -Cl |

The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent (typically THF or Et₂O) is crucial for the success of DoM reactions. uwindsor.ca

Multi-component Reactions Incorporating Aniline and Benzyloxy Fragments

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular synthesis. nih.govrsc.orgtcichemicals.com Several well-known MCRs, such as the Ugi and Passerini reactions, involve aniline derivatives as key components. nih.gov

For the synthesis of this compound analogs, a hypothetical MCR could be designed to bring together an aniline fragment, a source of the benzyloxy group, and other necessary building blocks. For instance, a modified Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene, could potentially be adapted. nih.govresearchgate.net The Ugi four-component reaction, which combines an isocyanide, an amine, a carboxylic acid, and a carbonyl compound, also presents a versatile platform for generating highly substituted aniline derivatives. rsc.org

The key advantage of MCRs lies in their atom economy and step efficiency, allowing for the rapid construction of molecular complexity from simple starting materials. tcichemicals.com

The following table highlights some prominent MCRs and their typical components:

| Reaction Name | Number of Components | Key Reactants |

| Strecker Synthesis | 3 | Aldehyde/Ketone, Ammonia/Amine, Cyanide |

| Hantzsch Dihydropyridine Synthesis | 3 | Aldehyde, β-Ketoester, Ammonia |

| Biginelli Reaction | 3 | Aldehyde, β-Diketone, Urea/Thiourea |

| Ugi Reaction | 4 | Isocyanide, Amine, Carboxylic Acid, Carbonyl Compound |

| Passerini Reaction | 3 | Isocyanide, Carboxylic Acid, Carbonyl Compound |

Green Chemistry and Sustainable Synthesis of Benzyloxyaniline Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of benzyloxyaniline derivatives, this translates to the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes.

One area of interest is the utilization of lignin, a major component of biomass, as a renewable source of aromatic compounds. rsc.orgresearchgate.net Research has explored the catalytic amination of lignin-derived phenols and ethers to produce valuable chemicals like aniline and benzylamine. rsc.orgresearchgate.net This approach offers a potential pathway to benzyloxyaniline precursors from a sustainable source.

Furthermore, the development of catalytic systems that operate under milder conditions, use non-toxic solvents (like water or ethanol), and can be recycled and reused are key aspects of green synthesis. nih.gov The use of MCRs also aligns with green chemistry principles due to their high atom economy and reduction in the number of synthetic steps and purification processes. tcichemicals.com

Nucleophilic Reactivity of the Amine and N-methylamine Functionalities

The nitrogen atoms of the primary amino and N-methylamino groups in this compound possess lone pairs of electrons, rendering them nucleophilic. The N-methylamino group is generally a more potent nucleophile than the primary amino group due to the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom. bloomtechz.com However, steric hindrance from the adjacent benzyloxy group and the methyl group itself can modulate this reactivity.

While SN2 reactions are canonical at saturated carbon centers, analogous reactions at an amide nitrogen are less common but have been studied, providing insight into the nucleophilicity of aniline derivatives. bohrium.comresearchgate.netnih.gov In studies of SN2 reactions at the nitrogen of N-acyloxy-N-alkoxyamides, N-methylaniline has been employed as a nucleophile. publish.csiro.au These reactions involve the attack of the nucleophilic amine on the electrophilic nitrogen of the amide, leading to the displacement of a carboxylate leaving group. publish.csiro.au This type of transformation is crucial in the synthesis of hydrazides, which are important motifs in medicinal chemistry. bohrium.comresearchgate.netnih.gov The successful use of N-methylaniline in these reactions underscores the nucleophilic potential of its nitrogen atom. For this compound, the N-methylamine functionality would be expected to participate in similar SN2 reactions, though its reactivity would be tempered by the steric and electronic environment imposed by the ortho-amino and benzyloxy groups.

The kinetics and selectivity of reactions involving aniline derivatives are profoundly influenced by steric and electronic factors. In the context of nucleophilic substitution reactions, the steric bulk of the nucleophile is a critical determinant of the reaction rate. For instance, in SNAr reactions of phenyl 2,4,6-trinitrophenyl ethers, the rate of reaction with N-methylaniline is significantly slower—by a factor of 105—than with aniline. rsc.orgcapes.gov.br This dramatic rate reduction is attributed to increased steric hindrance during the formation of the intermediate and in the subsequent proton transfer step. rsc.orgcapes.gov.br

In the case of this compound, the N-methylamino group is flanked by a primary amino group and a bulky benzyloxy group. This steric congestion would be expected to significantly hinder its approach to an electrophilic center, thereby reducing its nucleophilic reactivity compared to less substituted N-methylanilines.

Electronically, the N-methyl group is electron-donating, which enhances the electron density on the nitrogen and increases its basicity and nucleophilicity compared to aniline. bloomtechz.com The pKa of the conjugate acid of N-methylaniline is approximately 4.85, slightly higher than that of aniline's conjugate acid (around 4.6), indicating its stronger basicity. bloomtechz.com However, in this compound, the electronic landscape is more complex. The primary amino group and the oxygen of the benzyloxy group are also electron-donating through resonance, which would further increase the electron density on the aromatic ring and potentially influence the basicity of the nitrogen atoms.

Kinetic studies on the reaction of N-methylaniline with N-acyloxy-N-alkoxyamides have shown that steric hindrance near the reaction center can significantly impede the reaction. publish.csiro.au The introduction of bulky substituents on the alkoxy group of the electrophile was found to hinder the approach of the N-methylaniline nucleophile. publish.csiro.au This provides a model for understanding how the bulky benzyloxy group in this compound would sterically shield the N-methylamino group.

Below is a data table illustrating the effect of steric hindrance on the rate constants of SN2 reactions at nitrogen with N-methylaniline.

| Electrophile (N-acetoxy-N-alkoxyamide) | Relative Rate Constant (krel) |

| N-acetoxy-N-methoxyacetamide | 1.0 |

| N-acetoxy-N-ethoxyacetamide | 0.8 |

| N-acetoxy-N-isopropoxyacetamide | 0.2 |

| Data derived from studies on the impact of steric bulk on SN2 reactivity. publish.csiro.au |

Linear free-energy relationships (LFERs), most notably the Hammett equation, provide a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgwikipedia.orgyoutube.com The Hammett equation is expressed as log(kX/kH) = ρσ, where kX and kH are the rate or equilibrium constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. wikipedia.orgyoutube.com

Studies on the ozonation of ring-substituted anilines have demonstrated the applicability of the Hammett equation to reactions involving the amino group. acs.orgnih.gov At a pH of 6.5, a good correlation was observed with a negative ρ value of -1.48, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. acs.orgnih.gov

For this compound, the substituents are the amino, N-methylamino, and benzyloxy groups. All three are considered electron-donating. The Hammett constants (σp) for -NH2, -NHCH3, and -OCH2Ph (benzyloxy, similar to methoxy, -OCH3) are -0.66, -0.84, and -0.27, respectively. These values highlight the strong electron-donating nature of the amino and N-methylamino groups. The positive charge buildup in the transition state of an electrophilic attack on the nitrogen would be stabilized by these groups, leading to an enhanced reaction rate compared to unsubstituted aniline.

Theoretical investigations have also correlated the Gibbs free energies of reaction for aniline derivatives with Hammett constants, further solidifying the predictive power of these relationships. researchgate.net In the context of this compound, the cumulative electron-donating effect of the substituents would significantly influence its reactivity profile in a predictable manner based on LFER principles.

The following table presents Hammett substituent constants for groups relevant to the structure of this compound.

| Substituent | σm | σp |

| -NH2 | -0.16 | -0.66 |

| -NHCH3 | -0.30 | -0.84 |

| -OCH3 | 0.12 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| Data compiled from various sources on Hammett constants. researchgate.netafit.edu |

Electrophilic Properties and Potential for Aromatic Ring Functionalization

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups. wikipedia.org The primary amino, N-methylamino, and benzyloxy groups all increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. bloomtechz.comwikipedia.org

The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. The amino (-NH2), N-methylamino (-NHCH3), and benzyloxy (-OCH2C6H5) groups are all ortho-, para-directing activators. wikipedia.org In this compound, the positions are substituted as follows: C1 (unsubstituted), C2 (-NH2), C3 (-OCH2C6H5), and the nitrogen of the N-methylaniline is attached to C1. Assuming the N-methyl group is at the 1-position relative to the amino group, the structure is this compound.

The directing effects of these groups would be additive. The most powerful activating and directing group is typically the amino or N-methylamino group. Both strongly direct ortho and para. The benzyloxy group also directs ortho and para. The positions on the ring are C4, C5, and C6.

Position 4 is para to the N-methylamino group and meta to the amino and benzyloxy groups.

Position 5 is meta to the N-methylamino and benzyloxy groups and para to the amino group.

Position 6 is ortho to the N-methylamino group and meta to the amino group.

Given the strong activating and ortho, para-directing nature of the amino and N-methylamino groups, electrophilic substitution would be expected to occur predominantly at the positions para to these groups, which are C4 and C5. Steric hindrance from the benzyloxy group at C3 might disfavor substitution at C4. Therefore, substitution at C5, which is para to the strongly activating amino group at C2, is likely to be a major product. Substitution at C6, ortho to the N-methylamino group, is also possible but may be sterically hindered.

While the inherent directing effects of the substituents provide a degree of control, achieving highly selective functionalization at a single position can be challenging. Modern synthetic methods have been developed for the directed C-H functionalization of aniline derivatives, allowing for substitution at positions that might not be favored under classical SEAr conditions. nih.govacs.orgacs.org

For instance, palladium-catalyzed reactions using specific directing groups attached to the aniline nitrogen can achieve selective ortho-functionalization. acs.org More recent advances have enabled meta- and even para-selective C-H functionalization. acs.orgrsc.org For this compound, a suitable directing group could potentially be installed on the primary amino group to direct functionalization to a specific site, which could then be removed. For example, a nitrile-containing template has been used for the palladium-catalyzed meta-olefination of aniline derivatives. rsc.org Such strategies could potentially be adapted to achieve selective functionalization of the complex scaffold of this compound, overriding the natural directing effects of the existing substituents.

Rearrangement Reactions Involving Benzyloxyaniline Derivatives and Related Intermediates

Intramolecular rearrangements are a powerful class of reactions in organic synthesis, often allowing for significant molecular complexity to be generated in a single step. For benzyloxyaniline derivatives, two classical rearrangements are of particular relevance: the Smiles rearrangement and the Claisen rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. acs.orgresearchgate.net In the context of a molecule like this compound, a hypothetical Smiles rearrangement could be envisioned, although it is not a facile process without appropriate activation. Generally, the reaction requires an electron-deficient aromatic ring to be attacked by a nucleophile tethered to it by a suitable chain. acs.orgresearchgate.net For instance, if the aniline ring were substituted with a strong electron-withdrawing group, such as a nitro group, a Smiles rearrangement could potentially be triggered. In such a scenario, one of the amino groups could act as the intramolecular nucleophile.

A more common rearrangement involving aryl ethers is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement. researchgate.netorganic-chemistry.org The classical Claisen rearrangement involves the thermal transformation of an allyl aryl ether into an o-allylphenol. organic-chemistry.org While the benzyloxy group in this compound is not an allyl ether, related rearrangements of benzyl vinyl ethers have been studied. nih.gov These reactions also proceed through a concerted nih.govnih.gov-sigmatropic transition state. nih.gov For a Claisen-type rearrangement to occur with the benzyloxy group, it would typically require prior modification to introduce a vinyl ether or a similar reactive moiety.

Recent advancements have also explored radical versions of the Smiles rearrangement, which can be initiated by visible light photoredox catalysis. nih.gov These reactions can proceed under mild conditions and have been successfully applied to aryloxy alkylamines. nih.gov This suggests a potential pathway for the rearrangement of benzyloxyaniline derivatives under photocatalytic conditions.

The following table summarizes key aspects of these rearrangement reactions as they might apply to benzyloxyaniline structures.

| Rearrangement | General Mechanism | Key Requirements | Potential Applicability to Benzyloxyanilines |

| Smiles Rearrangement | Intramolecular Nucleophilic Aromatic Substitution acs.orgresearchgate.net | Electron-withdrawing group on the aromatic ring; a nucleophilic group connected by a flexible chain. researchgate.net | Could be induced by introducing electron-withdrawing substituents on the aniline ring. The amino group could act as the nucleophile. |

| Claisen Rearrangement | nih.govnih.gov-Sigmatropic Rearrangement researchgate.netorganic-chemistry.org | Allyl or vinyl ether functionality. researchgate.net | The benzyloxy group would need to be converted to a benzyl vinyl ether or a related structure. |

| Photo-Smiles Rearrangement | Radical Cation Promoted Intramolecular Substitution nih.gov | Photoredox catalyst, visible light. nih.gov | Offers a milder alternative for inducing Smiles-type rearrangements in non-activated systems. |

Oxidative and Reductive Transformations of the Aniline Core and Benzyloxy Group

The aniline and benzyloxy moieties of this compound are susceptible to a range of oxidative and reductive transformations. These reactions can selectively target different parts of the molecule, leading to a variety of potential products.

Oxidative Transformations:

The N-methylaniline core is prone to oxidation. The chemical oxidation of N-methylaniline with oxidants like dichromate has been studied and is known to be a self-accelerating process. nih.govresearchgate.net The anodic oxidation of N-methylaniline can lead to the formation of N,N'-dimethylbenzidine. The oxidation of the N-methylamino group can also be achieved using peroxomonosulfuric acid, which involves the nucleophilic attack of the amine on the peroxo oxygen. researchgate.net Furthermore, enzymatic oxidation of N-alkylated anilines by flavin-containing monooxygenase (FMO) is a known metabolic pathway. nih.gov

The benzyloxy group can undergo oxidative cleavage. Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can cleave benzylic ethers to the corresponding aromatic aldehyde and alcohol. researchgate.net Visible-light-mediated oxidative debenzylation using photo-oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been developed as a mild method for cleaving benzyl ethers. mpg.denih.gov

Reductive Transformations:

The benzyloxy group is readily cleaved by catalytic transfer hydrogenation. This method offers a mild and selective way to deprotect benzyl ethers. youtube.com Common catalyst systems include palladium on carbon (Pd/C) with a hydrogen donor like 2-propanol or cyclohexene (B86901). researchgate.netrsc.org This reaction is highly valuable in synthetic chemistry for the deprotection of hydroxyl groups.

The aniline core itself is generally stable to these reductive conditions. However, if the starting material for the synthesis of this compound were a nitrobenzene (B124822) derivative, the nitro group would be readily reduced to the primary amine. Catalytic transfer hydrogenation is also effective for the reduction of nitroarenes to anilines.

The following table provides an overview of representative oxidative and reductive transformations relevant to the functional groups in this compound.

| Transformation | Functional Group | Reagents and Conditions | Products |

| Oxidation | N-Methylaniline | Dichromate nih.govresearchgate.net | Oxidized polymeric products |

| Oxidation | N-Methylaniline | Peroxomonosulfuric acid researchgate.net | N-Oxides and other oxidation products |

| Oxidative Cleavage | Benzyl Ether | 4-acetamido-TEMPO salt researchgate.net | Aromatic aldehyde and alcohol |

| Oxidative Cleavage | Benzyl Ether | DDQ, visible light mpg.denih.gov | Aromatic aldehyde and alcohol |

| Reductive Cleavage | Benzyl Ether | Pd/C, 2-propanol or cyclohexene researchgate.netrsc.org | Toluene and the corresponding phenol |

| Reduction | Nitro Group (precursor) | Catalytic Transfer Hydrogenation | Primary Amine |

Advanced Crystallographic Studies for Molecular Geometry and Crystal Packing

Crystallographic studies provide definitive information about a molecule's three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in a solid state.

The spatial relationship between the different components of the molecule is defined by its dihedral angles. In studies of 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, which features a similar substitution pattern, the dihedral angles between the benzene rings are a key feature. researchgate.net Two independent molecules (A and B) in the asymmetric unit of this related compound show distinct conformations. researchgate.net In molecule A, the central benzene ring forms dihedral angles of 30.79 (13)° and 23.56 (13)° with the amino-substituted and benzyl-substituted rings, respectively. researchgate.net In molecule B, these angles are 32.30 (13)° and 13.13 (12)°. researchgate.net This demonstrates the conformational flexibility imparted by the single bonds connecting the rings and functional groups. The torsion angle within the benzyloxy group itself, such as the C1-C7-O1-C8 angle in a benzyloxy biphenyl (B1667301) derivative, was found to be -175.9 (2)°, indicating a nearly trans conformation. nih.gov

| Dihedral Angles in a Related Benzyloxy Aniline Derivative researchgate.net | |

| Angle Description | Angle (°) (Molecule A) |

| Central Ring to Amino Benzene Ring | 30.79 (13) |

| Central Ring to Benzyl Benzene Ring | 23.56 (13) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the spectrum would be a composite of the vibrations from its aniline, N-methyl, and benzyloxy components.

A comparative analysis of the IR and Raman spectra of aniline and its isomers provides a basis for assigning the vibrational modes. nih.gov Key expected vibrational frequencies for this compound would include:

N-H Stretching: The primary amino group (-NH₂) typically shows two bands: an asymmetric stretching (ν_as) and a symmetric stretching (ν_s) band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the N-methyl and benzylic -CH₂- groups would be observed in the 2850-3000 cm⁻¹ range.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₂) is expected around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching).

C-N Stretching: The C-N stretching of the aromatic amine would appear in the 1250-1360 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene rings occur in the 1450-1600 cm⁻¹ region. The ring breathing mode is particularly sensitive to the substitution pattern on the aniline ring. nih.gov

| Predicted Vibrational Frequencies for this compound | |

| Functional Group | Vibrational Mode |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch |

| Aromatic C-H | Stretch |

| Aliphatic C-H (-CH₃, -CH₂-) | Stretch |

| Aromatic C=C | Ring Stretch |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information.

Aromatic Protons: The protons on the two aromatic rings would appear in the range of δ 6.5-7.5 ppm. The substitution pattern would lead to complex splitting patterns.

Benzylic Protons (-OCH₂-): A characteristic singlet would be expected around δ 5.0 ppm for the two protons of the benzyloxy group. nih.gov

N-Methyl Protons (-NCH₃): A singlet corresponding to the three methyl protons would likely appear around δ 2.8-3.0 ppm. rsc.org

Amine Protons (-NH₂): A broad singlet for the two amine protons would be present, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data.

Aromatic Carbons: The carbons of the benzene rings would resonate in the δ 110-160 ppm region. The chemical shifts are highly sensitive to the electronic effects of the substituents (amino, benzyloxy, N-methylamino). mdpi.com The carbon attached to the oxygen (C-O) and the carbons attached to the nitrogens (C-N) would be shifted downfield.

Benzylic Carbon (-OCH₂-): The benzylic carbon is expected to appear around δ 70 ppm.

N-Methyl Carbon (-NCH₃): The N-methyl carbon would have a characteristic signal around δ 30-31 ppm. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

For this compound (Molecular Weight: 228.29 g/mol ), the Electron Ionization (EI) mass spectrum is expected to show a discernible molecular ion peak [M]⁺ at m/z 228. The fragmentation pattern would be dominated by cleavages that form stable ions.

Benzylic Cleavage: The most characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to lose the substituted phenylamino (B1219803) radical and form a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion. This would result in a very prominent base peak at m/z 91 . chemicalbook.com

Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to the nitrogen atoms is a common fragmentation pathway for amines. miamioh.edulibretexts.org This could involve the loss of a methyl radical (CH₃•) from the N-methyl group, leading to a fragment at m/z 213 ([M-15]⁺).

Other Fragments: Loss of the entire benzyloxy group would result in a fragment at m/z 121. The aniline molecular ion itself has a characteristic fragmentation pattern, including the loss of HCN to give a peak at m/z 66. whitman.edu

Advanced Applications in Organic Synthesis and Chemical Transformations

Role as a Key Synthetic Intermediate in Complex Organic Molecule Assembly

The strategic positioning of two distinct amino functionalities and a benzyloxy group makes 2-amino-3-benzyloxy-N-methylaniline a powerful intermediate for constructing intricate molecular architectures. The differential reactivity of the primary and secondary amines, coupled with the potential for debenzylation to unmask a phenolic hydroxyl group, provides chemists with multiple avenues for elaboration.

Building Block for Pharmaceutical Precursors and Active Pharmaceutical Ingredients

Substituted o-phenylenediamines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The structure of this compound is particularly relevant for the synthesis of precursors to Active Pharmaceutical Ingredients (APIs). The 1,2-diamine motif is a well-established precursor to benzimidazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antihistaminic, antiviral, and anticancer properties. researchgate.net The N-methyl and benzyloxy substituents on the aniline (B41778) ring can modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. For instance, the benzyloxy group can act as a lipophilic moiety to enhance membrane permeability or serve as a protected phenol (B47542), which, upon deprotection, can be a key hydrogen bond donor or a site for further functionalization.

The synthesis of various bioactive compounds, such as pyrrole-fused benzodiazepines which have applications as receptor antagonists and protein inhibitors, often relies on precursors with similar diamine functionalities. acs.org The presence of the N-methyl group can also be crucial for biological activity, as seen in many N-methylated aniline derivatives used in drug development. chemicalbook.comgoogle.com

Application in Agrochemical Synthesis and Precursor Design

The structural motifs present in this compound are also found in various agrochemicals. Substituted anilines and their derivatives are integral to the synthesis of a wide range of herbicides, fungicides, and insecticides. mdpi.com The diamine functionality can be used to construct heterocyclic systems that are known to possess pesticidal activity.

For example, the core structure is related to precursors for insecticides that act as ryanodine (B192298) receptor activators. mdpi.com Furthermore, N,N-disubstituted anilines are utilized as key synthetic intermediates in the production of various agrochemicals. acs.org The specific substitution pattern of this compound could be leveraged to design novel agrochemical candidates with tailored properties, such as enhanced efficacy, altered spectrum of activity, or improved environmental profile.

Participation in Condensation Reactions, including Schiff Base Formation

The primary amino group of this compound is highly nucleophilic and readily participates in condensation reactions with carbonyl compounds, most notably in the formation of Schiff bases. wikipedia.orgyoutube.com

Synthesis of Imines and Azomethine Derivatives

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases or azomethines. wikipedia.orgyoutube.com This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond. youtube.com The substituent on the aniline ring can influence the electronic properties and stability of the resulting Schiff base. jocpr.com These imine derivatives are not just stable compounds in their own right but also serve as versatile intermediates for further transformations. For instance, they can be readily reduced to form secondary amines or be subjected to nucleophilic attack at the imine carbon.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type |

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) |

| This compound | Ketone (R-CO-R') | Schiff Base (Imine) |

Cyclization Reactions to Form Heterocyclic Systems

The ortho-diamine arrangement of this compound is a classic precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.net These cyclization reactions are of immense importance in synthetic and medicinal chemistry due to the prevalence of such ring systems in biologically active molecules. researchgate.net

One of the most common applications is the synthesis of benzimidazoles. This can be achieved by reacting the diamine with various carbonyl-containing compounds. For instance, condensation with aldehydes followed by an oxidative cyclization, or direct reaction with carboxylic acids or their derivatives, can yield 2-substituted benzimidazoles. researchgate.nettandfonline.com Microwave-assisted synthesis has been shown to be an efficient method for this transformation. tandfonline.com Similarly, reaction with 1,2-dicarbonyl compounds like glyoxal (B1671930) leads to the formation of quinoxalines. nih.gov The N-methyl group of the parent molecule would be retained on the resulting heterocyclic ring system, influencing its properties.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| This compound | Aldehyde/Carboxylic Acid | Benzimidazole |

| This compound | Glyoxal/Oxalic Acid | Quinoxaline |

| This compound | N,N'-Carbonyldiimidazole | Benzimidazolone |

Utilization as a Precursor for Nitrogen Deletion Strategies and Skeletal Editing

In the realm of advanced synthetic methodologies, "skeletal editing" has emerged as a powerful tool for the late-stage modification of complex molecules. nih.govresearchgate.netd-nb.info This involves the precise insertion, deletion, or swapping of atoms within a molecular framework, offering a novel approach to drug discovery and optimization. kit.edursc.org

The secondary amine functionality in this compound makes it a potential candidate for nitrogen deletion strategies. nih.govresearchgate.netd-nb.infonih.gov Recent advancements have demonstrated that secondary amines can undergo a single-atom nitrogen deletion to form a new carbon-carbon bond. nih.govresearchgate.netnih.gov This transformation is typically mediated by specialized reagents, such as N-pivaloyloxy-N-alkoxyamides, which convert the secondary amine into an isodiazene intermediate. nih.govresearchgate.net This intermediate can then extrude dinitrogen gas (N2) to generate a diradical species that rapidly couples to form a C-C bond. nih.gov

While this chemistry has been primarily demonstrated on aliphatic amines, its application to aromatic systems like the N-methylaniline moiety in the title compound represents an exciting frontier. Such a transformation could, in principle, be used to forge new ring systems or introduce novel structural motifs, significantly expanding the synthetic utility of this versatile building block. The ability to translate the readily available C-N bond of the amine into a C-C bond provides a powerful retrosynthetic disconnection. nih.govresearchgate.netkit.edu

No Publicly Available Information on "this compound"

Following a comprehensive search of scientific databases and publicly available literature, no specific information has been found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, derivatization, or applications in organic synthesis and material science as requested in the article outline.

The search results consistently identified a similarly named but structurally distinct compound, "2-Amino-3-benzyloxypyridine." This molecule features a pyridine (B92270) ring in its core structure, rather than the aniline (benzene) ring specified for the requested compound. Information available for "2-Amino-3-benzyloxypyridine" includes its CAS number (24016-03-3), molecular formula (C₁₂H₁₂N₂O), and some of its chemical properties and applications. However, this information is not applicable to the requested subject.

Furthermore, searches for related aniline derivatives did not yield any data that could be reliably extrapolated to "this compound." The absence of this specific compound in the scientific literature suggests that it may not have been synthesized or, if it has, its properties and applications have not been reported in accessible publications.

Due to the lack of any research findings or data pertaining to "this compound," it is not possible to generate the requested article on its advanced applications in organic synthesis and chemical transformations. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on:

Applications in Material Science Research through Functionalization

cannot be addressed. Additionally, no data is available to populate the requested tables or to list the compound and its related derivatives.

Theoretical and Computational Studies of 2 Amino 3 Benzyloxy N Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published data were found regarding quantum chemical calculations, including Density Functional Theory (DFT) studies or Frontier Molecular Orbital (FMO) analysis, specifically for 2-amino-3-benzyloxy-N-methylaniline.

Density Functional Theory (DFT) Studies on Ground State Geometries

There are no available DFT studies detailing the ground state geometries of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Specific FMO analyses, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound are not present in the public domain.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics simulation studies have been published that describe the conformational landscapes or solvation effects of this compound.

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Elucidation

There is no available research on reaction pathway analysis or transition state modeling to elucidate the mechanistic properties of this compound.

Quantitative Structure-Activity/Reactivity Relationship (QSAR) Studies for Predictive Modeling

QSAR studies for this compound have not been identified in the surveyed literature.

Molecular Docking and Ligand-Protein Interaction Studies (if applicable to a theoretical biological context)

No molecular docking or ligand-protein interaction studies involving this compound are available. While studies exist for similar compounds, they are outside the scope of this article.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Methodologies

The development of new and improved methods for synthesizing benzyloxyaniline derivatives is a primary area for future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions or the use of expensive catalysts. Future work should focus on creating more streamlined and efficient synthetic routes.

Key research goals in this area include:

Catalyst-Free Reactions : Inspired by recent advancements in the synthesis of N-substituted anilines, developing catalyst- and additive-free methods, such as imine condensation followed by isoaromatization, could offer a more sustainable and cost-effective approach. beilstein-journals.org

One-Pot Syntheses : Designing one-pot reactions that combine multiple synthetic steps without the need for intermediate purification would significantly improve efficiency and reduce waste.

Flow Chemistry : The application of continuous flow chemistry could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Methodology | Traditional Approach | Future Goal |

| Catalysis | Often requires metal catalysts and harsh conditions. | Catalyst- and additive-free reactions. beilstein-journals.org |

| Process | Multi-step synthesis with intermediate isolation. | Streamlined one-pot synthesis. |

| Scalability | Batch processing with potential for inconsistencies. | Continuous flow chemistry for improved control and scalability. |

Investigation of Undiscovered Reactivity Modes and Selective Transformations

The complex interplay of the amino, N-methyl, and benzyloxy functional groups in 2-amino-3-benzyloxy-N-methylaniline suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations and develop methods for achieving high selectivity.

Areas for investigation include:

Regioselective Reactions : Developing reactions that can selectively target one of the two nitrogen atoms or specific positions on the aromatic ring is crucial for creating complex molecular architectures. The presence of both a primary and a tertiary amine offers unique challenges and opportunities for selective functionalization.

Asymmetric Synthesis : For chiral derivatives, the development of asymmetric synthetic methods is essential. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Photoredox Catalysis : The use of visible-light photoredox catalysis could enable mild and highly selective N-dealkylation or other functionalizations that are difficult to achieve with traditional methods. acs.org

Design of Advanced Derivates for Specific Synthetic Challenges and Target Molecules

The core structure of this compound serves as a versatile scaffold for the design of advanced derivatives with tailored properties. These derivatives could be engineered to address specific challenges in organic synthesis or to act as key intermediates in the production of high-value target molecules.

Potential applications for advanced derivatives include:

Pharmaceutical Intermediates : Aniline (B41778) derivatives are important building blocks in medicinal chemistry. beilstein-journals.orgresearchgate.net By modifying the substituents on the aniline ring or the benzyloxy group, new compounds with potential biological activity could be synthesized.

Materials Science : Aromatic amines are used in the development of polymers and other advanced materials. Derivatives of this compound could be explored for applications in electronics, photonics, or as antioxidants. beilstein-journals.org

Molecular Probes : The structural similarity of benzyloxyaniline derivatives to the side chain of tyrosine suggests they could be used as targeting molecules to bind to proteins and act as molecular probes for studying biological systems. biosynth.com

| Derivative Class | Potential Application | Rationale |

| Bioactive Compounds | Medicinal Chemistry | Aniline scaffolds are prevalent in many pharmaceuticals. beilstein-journals.orgresearchgate.net |

| Functional Polymers | Materials Science | Aromatic amines are precursors to high-performance materials. |

| Protein Ligands | Chemical Biology | Mimicry of natural amino acid side chains for protein binding. biosynth.com |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research in organic chemistry. These computational tools can be applied to the study of this compound and its derivatives to predict their properties and optimize their synthesis.

Key applications of AI and ML include:

Predictive Modeling : ML algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of novel benzyloxyaniline derivatives, thereby guiding experimental efforts.

Reaction Optimization : AI-driven platforms can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a given synthesis, saving time and resources.

Discovery of Novel Reactions : ML models can analyze vast datasets of chemical reactions to identify new patterns and propose novel synthetic pathways that may not be apparent to human chemists.

Development of Sustainable and Eco-friendly Synthetic Processes for Benzyloxyaniline Derivatives

In line with the growing emphasis on green chemistry, future research must prioritize the development of sustainable and environmentally friendly synthetic processes for benzyloxyaniline derivatives.

Key principles of green chemistry to be applied include:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, is a critical step towards more sustainable synthesis. beilstein-journals.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks : Exploring the use of renewable starting materials to reduce the reliance on petrochemicals.

By focusing on these future directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in a wide range of fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-benzyloxy-N-methylaniline, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation. For example, reductive amination of 2-amino-3-benzyloxyaniline with formaldehyde or methyl iodide in the presence of a catalyst (e.g., Pd/NiO under H₂ at 25°C) achieves high yields (~95%) . Alkylation with methyl halides in basic conditions (e.g., K₂CO₃ in DMF) is another route. Solvent choice (methanol, ethanol) and catalyst loading (1.1 wt% Pd/NiO) are critical for efficiency. Purification via filtration and evaporation is recommended .

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for benzyloxy and aniline groups) and methyl groups (δ 2.8–3.2 ppm for N-methyl). Splitting patterns distinguish substitution positions .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₁₆N₂O: calc. 228.1262, exp. 228.1265). Isotopic peaks validate purity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and work under negative-pressure ventilation. Avoid organic vapor exposure; consult SDS for hazard-specific guidelines (e.g., respiratory protection for volatile byproducts) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, bond dissociation energies). Basis sets like 6-311++G(d,p) model electron density gradients. Benchmark against experimental atomization energies (avg. error ±2.4 kcal/mol) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Substitution : The electron-rich aniline ring directs electrophilic attack to the para position of the benzyloxy group. Kinetic studies (e.g., using NO₂⁺ as an electrophile) reveal rate constants dependent on solvent polarity .

- Oxidation : Catalytic oxidation (e.g., KMnO₄/H₂O₂) forms quinones, confirmed by UV-Vis (λmax ~450 nm for quinoid structures) .

Q. How can binding affinity assays and molecular docking evaluate its potential as a pharmacological agent?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes/receptors (e.g., kinases) and measure KD values.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS with CHARMM force fields). Free energy calculations (MM-PBSA) quantify binding .

Q. What role do solvent effects play in its solubility and reaction thermodynamics?

- Methodological Answer : Use COSMO-RS simulations to predict solubility parameters in polar aprotic solvents (e.g., DMSO). Experimental validation via calorimetry (ΔHsol) correlates with Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.